molecular formula C13H24O5 B2420418 4-hydroxy-5-octoxy-5-oxopentanoic acid

4-hydroxy-5-octoxy-5-oxopentanoic acid

Cat. No.: B2420418
M. Wt: 260.33 g/mol
InChI Key: UJZOKTKSGUOCCM-UHFFFAOYSA-N
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Description

Octyl-.alpha.-hydroxyglutarate: is a derivative of 2-hydroxyglutarate, a compound that plays a significant role in cellular metabolism. It is a cell-permeable form of 2-hydroxyglutarate, which allows it to be used in various biochemical and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl-.alpha.-hydroxyglutarate can be synthesized through the esterification of 2-hydroxyglutaric acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of octyl-.alpha.-hydroxyglutarate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Octyl-.alpha.-hydroxyglutarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Scientific Research Applications

Octyl-.alpha.-hydroxyglutarate has a wide range of scientific research applications, including:

Mechanism of Action

Octyl-.alpha.-hydroxyglutarate exerts its effects by mimicking the natural substrate of 2-hydroxyglutarate dehydrogenases. It competitively inhibits these enzymes, leading to the accumulation of 2-hydroxyglutarate in cells. This accumulation can affect various cellular processes, including DNA methylation and histone modification, ultimately influencing gene expression and cell behavior .

Comparison with Similar Compounds

Uniqueness: Octyl-.alpha.-hydroxyglutarate is unique due to its cell-permeable nature, which allows it to be used in various in vitro and in vivo studies. Its ability to inhibit 2-hydroxyglutarate dehydrogenases makes it a valuable tool in cancer research and other biomedical applications .

Properties

IUPAC Name

4-hydroxy-5-octoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOKTKSGUOCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.